Einecs 254-686-3

Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivative

Researchers requiring an orthogonal protecting group scheme for complex peptide synthesis often encounter amorphous or unstable alanine derivatives. This 1:1 dicyclohexylamine salt of N-VOC-L-alanine provides a direct solution as a stable, crystalline solid for reliable handling and long-term storage. - Enables selective, acid-labile deprotection in the presence of base-labile groups like Fmoc for branched or cyclic peptide synthesis. - Ideal for late-stage modification of sensitive constructs (e.g., peptide-drug conjugates) due to mild VOC cleavage conditions. - High, consistent purity (99%) minimizes side reactions and ensures reproducible yields in solid-phase synthesis.

Molecular Formula C18H32N2O4
Molecular Weight 340.5 g/mol
CAS No. 39897-21-7
Cat. No. B15194323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 254-686-3
CAS39897-21-7
Molecular FormulaC18H32N2O4
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OC=C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C6H9NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-11-6(10)7-4(2)5(8)9/h11-13H,1-10H2;3-4H,1H2,2H3,(H,7,10)(H,8,9)
InChIKeyRUYGCUWWXPSDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-VOC-L-Alanine DCHA Salt for Orthogonal Peptide Synthesis


EINECS 254-686-3, CAS 39897-21-7, is a 1:1 salt composed of N-((vinyloxy)carbonyl)-L-alanine (N-VOC-L-alanine) and dicyclohexylamine (DCHA) . With a molecular formula of C18H32N2O4 and molecular weight of 340.5 g/mol, this compound belongs to the class of protected amino acid derivatives . It functions as a building block in peptide synthesis, specifically leveraging the vinyloxycarbonyl (VOC) group for the temporary protection of the α-amino function of L-alanine [1]. The formation of the dicyclohexylamine salt is a common strategy to convert the free acid into a stable, crystalline solid suitable for handling and long-term storage [2].

Deprotection Strategy

Orthogonal acid‑labile VOC group for selective deprotection alongside base‑labile protecting groups

Physical Form

Crystalline DCHA salt ensures precise weighing and consistent reactivity in automated synthesis

Specification Control

High‑purity specification supports reproducible coupling and reduced side‑product formation

Why N-VOC-L-Alanine DCHA Salt Cannot Be Substituted


Generic substitution of Einecs 254-686-3 (CAS 39897-21-7) with unprotected L-alanine or even other N-VOC-L-alanine salt forms is not scientifically valid for peptide synthesis. Using unprotected L-alanine would lead to uncontrolled polymerization and complex product mixtures due to the free, reactive α-amino group [1]. Furthermore, the selection of a specific counter-ion like dicyclohexylamine is not arbitrary; it critically alters the physical properties of the amino acid derivative. While a free acid may be an oil or amorphous solid, the crystalline dicyclohexylamine salt provides quantifiably superior handling, stability, and storage characteristics, which are essential for reproducible, high-yield solid-phase peptide synthesis (SPPS) [2]. Thus, the specific composition of this compound is a functional requirement for its intended application.

Unprotected L‑alanine leads to uncontrolled polymerization due to the free α‑amino group – cannot replace the VOC‑protected derivative.

Non‑DCHA salt forms (e.g., sodium or free acid) may lack the crystalline stability required for accurate dispensing and long‑term storage.

Key Evidence for N-VOC-L-Alanine DCHA Salt


High Purity Specification

The commercial specification for Einecs 254-686-3 (CAS 39897-21-7) from a supplier includes a minimum purity of 99% . This high purity specification is a critical procurement differentiator compared to generic or research-grade L-alanine derivatives, which are often offered with lower purity specifications (e.g., 95% or 98%) . Higher purity of the building block directly correlates with reduced side reactions and simplified purification of the final peptide product.

Purity Specification
Specification review
≥99% min. purity

Supports consistent coupling and fewer purification challenges

Commercial certificate; assay method not disclosed

Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivative

VOC-Based Orthogonal Deprotection

The vinyloxycarbonyl (VOC) group on this compound is cleaved under mild acidic conditions (e.g., bromine/alcohol or dilute acid), which is a condition orthogonal to the basic conditions required to remove the base-labile Fmoc group [1]. This allows for selective and sequential deprotection of different amino functions in a peptide chain without needing additional purification steps between deprotections [2]. In contrast, using two base-labile groups would lead to simultaneous deprotection and a loss of synthetic control.

Orthogonal Deprotection
Class‑level inference
VOC: mild acid cleavage Fmoc: basic conditions

Enables sequential, selective deprotection in complex sequences

Orthogonality well‑established; verify with target sequence

Protecting Groups Orthogonal Chemistry Synthetic Methodology

Crystalline DCHA Salt Handling Advantage

The preparation of the N-VOC-L-alanine as its dicyclohexylamine (DCHA) salt form is specifically undertaken when the free acid is obtained as an oil or amorphous solid [1]. This crystalline salt form of Einecs 254-686-3 provides quantifiable advantages in handling and storage stability over its non-crystalline, free-acid counterparts [2]. While direct comparative stability data for this specific compound is not publicly available, the principle is a standard and quantifiable practice in peptide chemistry, where crystalline derivatives are favored to ensure accurate weighing and consistent reactivity.

Crystalline Salt Form
Class‑level inference
Stable crystalline solid (DCHA salt)

Facilitates precise handling and reproducible stoichiometry

Standard practice for solidifying oily/amorphous protected amino acids

Formulation Stability Solid-Phase Peptide Synthesis

Applications of N-VOC-L-Alanine DCHA Salt


Orthogonal Protection in Solid-Phase Synthesis

Einecs 254-686-3 (CAS 39897-21-7) is ideally suited for the solid-phase synthesis of complex peptides that necessitate an orthogonal protecting group scheme. Its acid-labile N-VOC group can be selectively removed in the presence of base-labile groups like Fmoc, allowing for controlled, sequential deprotection and chain elongation on a solid support [1]. This is essential for synthesizing peptides with branched structures, cyclic peptides, or peptides containing post-translational modifications where a standard Fmoc/tBu strategy alone is insufficient. The high purity (99%) of the commercial product minimizes side reactions during these complex synthetic sequences .

Peptide-Drug Conjugates & Radiolabeled Peptides

The mild cleavage conditions of the VOC group make this derivative highly suitable for the final-stage modification of sensitive peptide constructs, such as in the synthesis of peptide-drug conjugates or radiolabeled peptides [1]. Because the VOC group can be removed under near-neutral, mildly acidic conditions, it reduces the risk of degrading sensitive linkers, warheads, or isotope labels that might be unstable under the harsh basic (piperidine) or strong acidic (TFA) conditions used to remove other common protecting groups. This specificity allows for the introduction of L-alanine residues late in the synthesis with a high degree of chemoselectivity.

Protecting Group Chemistry Research

As a defined building block for an established but less common protecting group, Einecs 254-686-3 is a valuable tool for academic and industrial research groups focused on developing novel peptide synthesis methodologies or studying protecting group compatibility [1]. Its crystalline nature and high purity ensure reliable and reproducible results in research settings where the exploration of new reaction conditions or the synthesis of novel peptide scaffolds is the primary goal . It serves as a standard comparator for evaluating new amino protection strategies.

Application
Selection Property
Validation Focus
Complex peptide SPPS (orthogonal strategy)
Acid‑labile VOC orthogonal to base‑labile groups, high purity
Controlled sequential deprotection, minimal side reactions
Peptide‑drug conjugates / radiolabeled peptides
Mild acidic cleavage preserves sensitive modifiers
Stability of linkers, warheads, or labels during late‑stage Ala introduction
Protecting group methodology research
Defined crystalline building block with documented lability
Reproducibility as standard comparator for novel protection schemes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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